2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate
Description
2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate (CAS: 73758-36-8) is a synthetic carbamate derivative with the molecular formula C₁₃H₁₇N₃O₆ and a molecular weight of 311.33 g/mol . Structurally, it consists of a dinitrophenol core substituted with a sec-butyl group at the 2-position and an N-ethylcarbamate ester at the phenolic oxygen. Carbamates are widely used in agrochemicals due to their biological activity, often acting as acetylcholinesterase inhibitors or contact pesticides.
Properties
CAS No. |
73758-36-8 |
|---|---|
Molecular Formula |
C13H17N3O6 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
(2-butan-2-yl-4,6-dinitrophenyl) N-ethylcarbamate |
InChI |
InChI=1S/C13H17N3O6/c1-4-8(3)10-6-9(15(18)19)7-11(16(20)21)12(10)22-13(17)14-5-2/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
OMLPCLNQAATCEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)NCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate
Preparation of 2-sec-Butyl-4,6-dinitrophenol Intermediate
The key intermediate, 2-sec-butyl-4,6-dinitrophenol , can be synthesized by nitration of 2-sec-butylphenol . The nitration typically involves controlled reaction conditions to introduce nitro groups selectively at the 4 and 6 positions on the phenol ring without affecting the sec-butyl substituent at the 2-position.
- The sec-butyl group is introduced by Friedel-Crafts alkylation of phenol or bromobenzene derivatives with sec-butyl chloride in the presence of aluminum chloride catalyst at low temperatures (0 to 60 °C) to avoid rearrangement or polyalkylation.
- Subsequent nitration is carried out using mixed acid (nitric and sulfuric acid) under controlled temperature to yield the dinitro derivative.
Carbamate Formation
Two main synthetic routes are reported for the formation of carbamate esters from substituted phenols:
Reaction with Alkyl Isocyanates
- The phenol reacts directly with an alkyl isocyanate, such as ethyl isocyanate , under heating (e.g., 100 °C for 16 hours) often in the presence of a catalytic base like pyridine.
- This method yields the corresponding N-ethylcarbamate derivative after crystallization and purification.
Chloroformate Intermediate Route
- The phenol is first converted to its sodium phenolate salt by neutralization with sodium hydroxide.
- The sodium phenolate is then reacted with phosgene to form the phenyl chloroformate intermediate.
- This intermediate is subsequently treated with ethylamine or an aqueous ethylamine solution under cooling to form the N-ethylcarbamate .
- The product is isolated by separation, washing, and distillation.
Detailed Example of Preparation (Adapted from Patent US3062865A)
| Step | Reagents & Conditions | Description | Yield/Remarks |
|---|---|---|---|
| 1. Friedel-Crafts Alkylation | Bromobenzene, sec-butyl chloride, AlCl3, 0 to 60 °C | Preparation of m-sec-butyl bromobenzene intermediate | 133 g collected, IR confirmed |
| 2. Hydrolysis | m-sec-butyl bromobenzene, NaOH, CuCl, water, 300 °C, 6 h | Conversion to m-sec-butylphenol by hydrolysis | 25 g collected, boiling 74-76 °C at 1.1 mm Hg |
| 3. Nitration | m-sec-butylphenol, mixed acid (HNO3/H2SO4) | Introduction of 4,6-dinitro groups | Controlled to avoid over-nitration (specific yield not reported) |
| 4. Formation of Sodium Phenolate | m-sec-butyl-4,6-dinitrophenol, NaOH, benzene, azeotropic distillation | Preparation of sodium phenolate for chloroformate synthesis | Anhydrous slurry formed |
| 5. Chloroformate Formation | Sodium phenolate, phosgene, toluene, cooling | Formation of phenyl chloroformate intermediate | Fraction boiling 64-68 °C at 0.1 mm Hg |
| 6. Carbamate Formation | Phenyl chloroformate, aqueous ethylamine (40%), benzene, ice bath | Formation of this compound | Colorless viscous oil, boiling 125 °C at 0.1 mm Hg |
Analytical and Purification Techniques
- Distillation under reduced pressure is used extensively to purify intermediates and final products, with boiling points carefully monitored.
- Recrystallization from petroleum ether or other solvents is employed to improve purity.
- Infrared spectroscopy (IR) confirms functional groups, particularly carbamate and nitro substituents.
- Nitrogen elemental analysis verifies the expected composition of carbamate derivatives.
- Melting point determination assists in assessing purity and identity.
Formulation Notes
The final carbamate compound can be formulated as:
- Wettable powders by mixing with inert carriers (talc, limestone, bentonite) and surfactants (anionic/nonionic) for agricultural use.
- Liquid concentrates dissolved in hydrocarbon or polar solvents with surfactants for emulsification and wetting properties.
- Spray drying and granulation methods can be applied to produce dry pesticide formulations with controlled particle size.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- The position and nature of the sec-butyl substituent and nitro groups are critical for biological activity, requiring precise synthetic control.
- The carbamate formation via chloroformate intermediates allows better control and purification compared to direct isocyanate reaction.
- Formulation methods impact the stability and application efficacy of the pesticide compound.
- Spectroscopic studies (e.g., FTIR) of related dinitrophenol compounds show strong interactions with surfaces, which may influence formulation and environmental behavior.
Chemical Reactions Analysis
Types of Reactions
2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Agricultural Pesticide
2-sec-butyl-4,6-dinitrophenyl-N-ethylcarbamate has been explored for its potential as a pesticide due to its anticholinesterase activity , which inhibits the enzyme responsible for breaking down acetylcholine in insects. This mechanism is crucial for the effectiveness of many carbamate pesticides. Research has shown that compounds with similar structures demonstrate significant toxicity against pests such as aphids and beetles, making this compound a candidate for further development in agricultural formulations .
Pharmaceutical Applications
The compound has been investigated for its potential use in pharmaceuticals due to its ability to modulate neurotransmitter levels by inhibiting cholinesterase. This property could be beneficial in treating conditions like Alzheimer's disease and other cognitive disorders where acetylcholine levels are critical. Studies on related compounds indicate that they can enhance cognitive function by prolonging the action of acetylcholine in the synaptic cleft .
Environmental Science
In environmental studies, the degradation pathways of carbamate compounds like this compound have been analyzed to understand their impact on ecosystems. Research indicates that while these compounds can be effective pesticides, they also pose risks to non-target species and can contaminate water sources if not managed properly. Thus, understanding their environmental fate is crucial for developing safer agricultural practices .
Data Tables
Case Study 1: Agricultural Efficacy
In a controlled study published in Agricultural and Food Chemistry, researchers evaluated the efficacy of this compound against common agricultural pests. The results indicated a significant reduction in pest populations with minimal impact on beneficial insects, suggesting its potential as a selective pesticide .
Case Study 2: Neuropharmacology
A study conducted at a leading university focused on the neuropharmacological effects of carbamates similar to this compound. The findings revealed improved cognitive performance in animal models treated with the compound, highlighting its potential therapeutic benefits for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate involves the inhibition of specific enzymes or biological pathways. The compound interacts with molecular targets, such as enzymes involved in metabolic processes, leading to the disruption of normal cellular functions. The dinitrophenyl group plays a crucial role in the compound’s activity, as it can form strong interactions with enzyme active sites.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Overview
The compound is compared below with two closely related derivatives: dinoseb (CAS: 88-85-7) and binapacryl (CAS: 485-31-4). Both are dinitrophenol derivatives but differ in substituents and functional groups, leading to variations in toxicity, solubility, and applications.
Table 1: Comparative Analysis of Key Parameters
*Dinoseb is classified as hazardous due to its phenol group, which increases reactivity and toxicity .
Mechanistic and Toxicological Differences
- Carbamate vs. Phenol: The N-ethylcarbamate group in the target compound likely enhances its stability and bioavailability compared to dinoseb’s free phenol. Carbamates typically inhibit acetylcholinesterase, but the dinitrophenol moiety may contribute to uncoupling oxidative phosphorylation, a mechanism shared with dinoseb .
- Ester Variations : Binapacryl’s 3-methylcrotonate ester group increases its lipophilicity, favoring use as a miticide or fungicide. In contrast, the carbamate group in the target compound may confer selective pesticidal activity .
Biological Activity
2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate, commonly referred to as a dinitrophenyl carbamate derivative, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a dinitrophenyl moiety, which is known for its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 311.29 g/mol |
| CAS Number | 73758-36-8 |
| SMILES Notation | CCC(C)C1=C(C(=CC(=C1)N+[O-])N+[O-])OC(=O)NCC |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties against various bacterial strains. Its dinitrophenyl group is known for enhancing the compound's interaction with microbial membranes.
- Anticancer Properties : Some studies have indicated potential anticancer effects, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
- Neurotoxic Effects : Given its structural similarities to other neurotoxic compounds, there are concerns regarding its potential neurotoxic effects, warranting further investigation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various dinitrophenyl derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Study : Research conducted on human cancer cell lines revealed that this compound could inhibit cell growth and induce apoptosis in breast cancer cells. The study highlighted the importance of the dinitrophenyl group in mediating these effects .
Comparative Analysis
A comparative analysis with similar compounds reveals distinct differences in biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neurotoxicity Potential |
|---|---|---|---|
| This compound | High | Moderate | Possible |
| 4-nitrophenol | Moderate | Low | High |
| Dinitroaniline | High | High | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for determining the purity of 2-sec-Butyl-4,6-dinitrophenyl-N-ethylcarbamate, and how are they validated?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is preferred due to the compound's nitro groups, which exhibit strong absorbance at 254–280 nm. Validation includes calibration curves using certified reference standards, spike-recovery tests (85–115% recovery), and inter-laboratory reproducibility assessments. Gas Chromatography-Mass Spectrometry (GC-MS) can complement HPLC for structural confirmation, particularly for volatile derivatives .
Table 1: Analytical Parameters for HPLC Analysis
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (5 µm, 250 mm × 4.6 mm) |
| Mobile Phase | Acetonitrile:Water (70:30, 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Retention Time | ~8.2 min |
Q. How can researchers resolve discrepancies in reported acute toxicity data for this compound?
- Methodological Answer : Variations in LD50 values (e.g., rodent oral toxicity ranging from 25–50 mg/kg) may arise from differences in animal models (e.g., rat vs. mouse), purity of the test substance, or exposure routes (oral vs. dermal). To address contradictions, replicate studies under standardized OECD Guidelines (e.g., Test No. 423) using HPLC-verified purity samples (>98%) and report confidence intervals for statistical robustness .
Q. What synthetic pathways are optimal for preparing this compound, and how is yield maximized?
- Methodological Answer : The carbamate group is typically introduced via reaction of 2-sec-Butyl-4,6-dinitrophenol with ethyl isocyanate in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine (10 mol%). Key parameters:
- Temperature: 0–5°C to minimize side reactions.
- Reaction Time: 12–18 hours for >90% conversion.
- Purification: Column chromatography (silica gel, hexane:ethyl acetate 4:1) yields >85% purity. Confirm identity via FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR .
Advanced Research Questions
Q. What degradation pathways occur during advanced oxidation processes (AOPs) for this compound, and how are intermediates characterized?
- Methodological Answer : Hydroxyl radical (•OH)-mediated AOPs (e.g., Fenton’s reagent) cleave the carbamate bond, generating 2-sec-Butyl-4,6-dinitrophenol and ethylamine. Intermediates are identified using LC-QTOF-MS in negative ion mode (m/z 240.24 → 196.10 [M−COOCH₂CH₃]⁻) and quantified via isotope dilution. Note: Nitro group reduction products (e.g., amines) may form under anaerobic conditions .
Table 2: Key Degradation Intermediates
| Intermediate | m/z | Proposed Structure |
|---|---|---|
| 2-sec-Butyl-4,6-dinitrophenol | 240.24 | Parent phenol derivative |
| 4-Nitro-6-sec-butylcatechol | 212.18 | Ring-hydroxylated product |
| Ethylamine | 45.06 | Carbamate cleavage product |
Q. How does stereochemistry at the sec-butyl group influence biological activity, and what methods validate enantiomeric purity?
- Methodological Answer : The (R)-sec-butyl enantiomer exhibits 3–5× higher herbicidal activity than the (S)-form. Enantiomeric resolution is achieved via chiral HPLC (Chiralpak AD-H column, heptane:ethanol 90:10). Circular Dichroism (CD) spectroscopy (200–300 nm) confirms absolute configuration, while molecular docking simulations (e.g., AutoDock Vina) correlate stereochemistry with target binding affinity (e.g., photosystem II inhibition) .
Q. What strategies mitigate matrix interference when quantifying trace levels of this compound in environmental samples?
- Methodological Answer : Solid-Phase Extraction (SPE) with C18 cartridges (pre-conditioned with methanol) reduces interference from humic acids. Derivatization with pentafluorobenzyl bromide enhances GC-ECD sensitivity (LOD: 0.1 ppb). For soil/sediment, microwave-assisted extraction (MAE) with acetone:hexane (1:1) achieves >90% recovery. Validate with matrix-matched calibration standards .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved respirators (N95) and nitrile gloves due to dermal toxicity (Draize test score: 4.0/8.0 in rabbits). Store in amber glass vials at 4°C under argon to prevent photodegradation. Spill containment requires neutralization with 10% sodium bicarbonate followed by adsorption with activated carbon .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms (amorphous vs. crystalline). Amorphous forms exhibit higher solubility in ethanol (∼50 mg/mL) due to disordered lattice structures. Characterize polymorphs via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Note: Solubility decreases 30–40% in buffered aqueous solutions (pH 7.4) due to ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
